molecular formula C3H6ClNO B092433 Azetidin-3-one Hydrochloride CAS No. 17557-84-5

Azetidin-3-one Hydrochloride

Cat. No.: B092433
CAS No.: 17557-84-5
M. Wt: 107.54 g/mol
InChI Key: RFBXEQYQSIJAJL-UHFFFAOYSA-N
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Description

Azetidin-3-one Hydrochloride is a chemical compound with the molecular formula C3H6ClNO. It is a hydrochloride salt of azetidin-3-one, a four-membered nitrogen-containing heterocycle. This compound is known for its significant ring strain, which contributes to its unique reactivity and stability compared to other similar compounds. This compound is used in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Azetidin-3-one Hydrochloride is a type of azetidine, which are four-membered heterocycles used in organic synthesis and medicinal chemistry . .

Mode of Action

Azetidines are known for their reactivity, which is driven by a considerable ring strain . This makes them excellent candidates for various chemical reactions. For instance, azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .

Biochemical Pathways

Azetidines are precursors for obtaining 3-substituted azetidine-2-carboxylic acids . They have been used in the synthesis of functionalized azetidines through various reactions, including the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, suggests that it has a balanced hydrophilic and lipophilic nature, which can influence its absorption and distribution in the body .

Result of Action

Azetidines in general are known for their ubiquity in natural products and importance in medicinal chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its solubility in water can influence its bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidin-3-one Hydrochloride can be synthesized through several methods. One common approach involves the cyclization of β-amino acids or their derivatives. The reaction typically requires the use of strong acids or bases to facilitate the cyclization process. For instance, the cyclization of β-amino acid esters in the presence of hydrochloric acid can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process may include steps such as the purification of intermediates and the crystallization of the final product to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-one Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azetidin-3-one Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Azetidin-3-one Hydrochloride is unique due to its balance of ring strain and stability, which makes it more reactive than pyrrolidine but more stable than aziridine. This unique combination of properties allows it to be used in a variety of chemical reactions and applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

azetidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBXEQYQSIJAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436588
Record name Azetidin-3-one Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17557-84-5
Record name Azetidin-3-one Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azetidin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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